molecular formula C10H18N2O B14941082 N-(2-Piperidinoethyl)acrylamide

N-(2-Piperidinoethyl)acrylamide

Cat. No.: B14941082
M. Wt: 182.26 g/mol
InChI Key: QZJYBIRFWUJPSA-UHFFFAOYSA-N
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Description

N-(2-Piperidinoethyl)acrylamide: is a chemical compound that features both an acrylamide group and a piperidine ring. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications. The presence of the piperidine ring imparts specific chemical reactivity and biological activity, making it a valuable compound in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Piperidinoethyl)acrylamide typically involves the reaction of acryloyl chloride with 2-(piperidin-1-yl)ethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions: N-(2-Piperidinoethyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acrylamide group to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(2-Piperidinoethyl)acrylamide":

Acrylamide-based crosslinking monomers:

  • Coatings, adhesives, and resins Acrylamide-based crosslinking monomers can be used in radical crosslinking polymerizations and copolymerizations for the preparation of coatings, adhesives, membranes, resins, and other preparations where good hydrolytical stability is required .
  • Use with other materials They can be used alone or in combination with other monomers and/or polymers to impart desirable characteristics such as flexibility, adhesion, crosslinking, flowability, and leveling .
  • Application methods Resulting compositions may be applied to target surfaces by spraying, rolling, dipping, curtain coating, and other conventional processes .
  • Curing Curing of such coatings is achieved by free-radical crosslinking polymerizations initiated through thermal initiation or radiation initiation .
  • Surface applications Acrylamide-based crosslinking monomers and the methacrylamide-based crosslinking monomers can be used in coating compositions for primers and/or topcoats for applications onto wood, paper, plastic, aluminum, steel, galvanized metals, and other types of metals .

Thienopyridine derivatives:

  • Pharmacological activities Thieno[2,3-b]pyridine derivatives have diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activity .
  • Antiplatelet drugs Several drugs on the market contain thienopyridine nuclei and have been reported as antiplatelet drugs .

Poly(N-isopropylacrylamide) (PNIPAAm):

  • Drug delivery and biomedical applications PNIPAAm is a temperature-responsive polymer that exhibits a low critical solution temperature (LCST) at ≈ 32°C and is widely used in various pharmaceutical applications, such as drug delivery with nanocarriers and thermogels .
  • Smart polymer The unique and versatile properties of PNIPAAm render it a promising smart polymer for various functional applications .

Piperidine Derivatives:

  • Alzheimer’s disease treatment Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .
  • Cholinesterase inhibition Structures with an N-benzyl moiety were superior in cholinesterase inhibition, and a terminal alkyne group was essential for efficient monoamine oxidase B inhibition .

Mechanism of Action

The mechanism of action of N-(2-Piperidinoethyl)acrylamide involves its interaction with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurotransmission. Additionally, the acrylamide group can form covalent bonds with nucleophiles, leading to modifications in proteins and other biomolecules .

Comparison with Similar Compounds

    N-(2-Aminoethyl)acrylamide: Similar structure but with an amino group instead of a piperidine ring.

    N-(2-Hydroxyethyl)acrylamide: Contains a hydroxyethyl group instead of a piperidine ring.

    N-(2-Morpholinoethyl)acrylamide: Features a morpholine ring instead of a piperidine ring.

Uniqueness: N-(2-Piperidinoethyl)acrylamide is unique due to the presence of the piperidine ring, which imparts specific chemical reactivity and biological activity. This makes it more versatile in applications compared to its analogs .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-(2-piperidin-1-ylethyl)prop-2-enamide

InChI

InChI=1S/C10H18N2O/c1-2-10(13)11-6-9-12-7-4-3-5-8-12/h2H,1,3-9H2,(H,11,13)

InChI Key

QZJYBIRFWUJPSA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCN1CCCCC1

Origin of Product

United States

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